molecular formula C66H132N6O6 B14478372 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]- CAS No. 68568-46-7

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-

Cat. No.: B14478372
CAS No.: 68568-46-7
M. Wt: 1105.8 g/mol
InChI Key: XADFCWWZSYBFEE-UHFFFAOYSA-N
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Description

This compound is a highly substituted 1,3,5-triazine derivative characterized by three methoxymethyl (-CH2OCH3) and three octadecyloxymethyl (-CH2O(CH2)17CH3) groups attached to the triazine core. Its molecular formula is C32H64N6O6 (molecular weight: 628.89 g/mol), as confirmed by CAS RN 34346-37-7 . The structure combines polar methoxymethyl groups and long hydrophobic alkyl chains, imparting amphiphilic properties.

Properties

CAS No.

68568-46-7

Molecular Formula

C66H132N6O6

Molecular Weight

1105.8 g/mol

IUPAC Name

2-N,4-N,6-N-tris(methoxymethyl)-2-N,4-N,6-N-tris(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C66H132N6O6/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-76-61-70(58-73-4)64-67-65(71(59-74-5)62-77-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)69-66(68-64)72(60-75-6)63-78-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3

InChI Key

XADFCWWZSYBFEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COCCCCCCCCCCCCCCCCCC)N(COC)COCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The specific compound can be synthesized by introducing methoxymethyl and octadecyloxy groups through etherification reactions. The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization processes followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Target Compound

  • Substituents : Three methoxymethyl and three octadecyloxymethyl groups.
  • Key Features: Amphiphilic nature due to polar (methoxy) and nonpolar (C18 alkyl) groups.

Hexapropyl-1,3,5-triazine-2,4,6-triamine (C21H42N6)

  • Substituents : Six propyl groups.
  • Used in crystallography studies .

N,N',N''-Tributyl-1,3,5-triazine-2,4,6-triamine

  • Substituents : Three butyl groups.
  • Key Features : Moderate hydrophobicity; applications in agrochemical intermediates .

Triethylmelamine (N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine)

  • Substituents : Three ethyl groups.
  • Key Features : Smaller substituents enhance reactivity; historically studied as a crosslinking agent .

Melamine Isocyanurate

  • Structure : Co-crystal of melamine and cyanuric acid.
  • Key Features : High thermal stability; widely used as a flame retardant in plastics .

Physical and Chemical Properties

Property Target Compound Hexapropyl Derivative Tributyl Derivative Melamine Isocyanurate
Solubility Likely amphiphilic Insoluble in water Low polarity solvents Insoluble in water
Thermal Stability High (due to bulky groups) Moderate Moderate Very high (>300°C)
Molecular Weight 628.89 g/mol 378.61 g/mol 313.47 g/mol 255.19 g/mol
Hydrophobicity High (C18 chains) High (C3 chains) Moderate (C4 chains) Low (polar H-bonding network)

Key Research Findings and Data Gaps

  • Thermal Behavior : The octadecyloxy groups may enhance thermal stability compared to shorter-chain analogs (e.g., tributyl or triethyl derivatives) .
  • Solubility: Methoxymethyl groups improve solubility in polar aprotic solvents (e.g., THF or DMF), while C18 chains enhance compatibility with nonpolar matrices .
  • Toxicity: No toxicity data are available, but large molecular size and low bioavailability may reduce acute hazards compared to smaller triazines (e.g., melamine) .

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